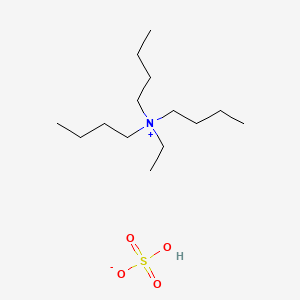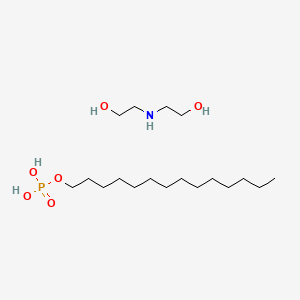
Adenosine, 8-bromo-2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 8-bromo-2’,3’-dideoxy- is a synthetic nucleoside analog where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by a bromine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 8-bromo-2’,3’-dideoxy- typically involves the bromination of 2’,3’-dideoxyadenosine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 8th position with a bromine atom. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of Adenosine, 8-bromo-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, 8-bromo-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of Adenosine, 8-bromo-2’,3’-dideoxy- include:
Nucleophiles: Such as thiols, amines, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogs, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
Adenosine, 8-bromo-2’,3’-dideoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of Adenosine, 8-bromo-2’,3’-dideoxy- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The bromine atom at the 8th position can cause structural distortions in the nucleic acid, leading to inhibition of replication and transcription processes. This compound can also interact with various enzymes involved in nucleic acid metabolism, further affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the bromine atom at the 8th position.
8-Bromo-2’-deoxyadenosine: Contains a bromine atom at the 8th position but retains the hydroxyl groups at the 2’ and 3’ positions.
8-Bromo-2’,3’-dideoxyguanosine: Similar structure but with a guanine base instead of adenine.
Uniqueness
Adenosine, 8-bromo-2’,3’-dideoxy- is unique due to the presence of the bromine atom at the 8th position and the absence of hydroxyl groups at the 2’ and 3’ positions. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
| 121353-86-4 | |
Formule moléculaire |
C10H12BrN5O2 |
Poids moléculaire |
314.14 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-10-15-7-8(12)13-4-14-9(7)16(10)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,13,14)/t5-,6+/m0/s1 |
Clé InChI |
GJDDMLRZHBSEJS-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3N=C2Br)N |
SMILES canonique |
C1CC(OC1CO)N2C3=NC=NC(=C3N=C2Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)



